molecular formula C21H29ClN2O2S B2649669 N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea CAS No. 1005261-37-9

N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea

Cat. No.: B2649669
CAS No.: 1005261-37-9
M. Wt: 408.99
InChI Key: XLRVJAYDQBPAOZ-UHFFFAOYSA-N
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Description

N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea is a thiourea derivative characterized by a complex substitution pattern. Its structure includes:

  • 2-Chloro-6-substituted benzyl moiety: Enhances electronic effects and steric bulk.
  • 7-Oxabicyclo[2.2.1]hept-2-yl fragment: A rigid bicyclic ether system that may influence conformational stability and binding affinity.

This compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and thiourea formation, similar to methods described for simpler analogs like N-benzyl-N'-(2'-acetamido)thiourea (Compound 4) .

Properties

IUPAC Name

1-[[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methyl]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O2S/c1-5-11-23-19(27)24-13-15-16(22)7-6-8-17(15)25-18-12-21(14(2)3)10-9-20(18,4)26-21/h5-8,14,18H,1,9-13H2,2-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRVJAYDQBPAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)CNC(=S)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Chemical Formula : C₁₆H₁₈ClN₂OS
  • CAS Number : 1005261-37-9
  • Molecular Weight : 334.84 g/mol

The presence of the thiourea moiety is significant as it often contributes to a variety of biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds with similar thiourea structures exhibit notable anticancer properties. For instance, a study on related thiourea derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial effects. Research shows that thioureas can disrupt microbial cell membranes and inhibit enzyme activity, leading to cell death .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Thioureas can act as enzyme inhibitors, affecting pathways critical for cellular function.
  • Cell Membrane Disruption : The hydrophobic components of the molecule can integrate into lipid membranes, altering permeability and leading to cell lysis.

Case Studies

Several case studies have investigated the biological activity of thiourea derivatives:

  • Thromboxane A2 Antagonism : A related compound was shown to act as a thromboxane A2 antagonist, which is crucial in managing cardiovascular diseases .
    CompoundIC₅₀ (nM)Duration of Action (h)
    Compound A714.4
    Compound B21>24
  • Antimicrobial Efficacy : In vitro studies demonstrated that thiourea derivatives exhibited significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Key Observations:

Substituent Complexity : The target compound’s 7-oxabicyclo[2.2.1]hept-2-yl group introduces rigidity and steric hindrance, which are absent in simpler analogs like Compound 2. This could impact solubility and reactivity in biological systems.

Synthetic Challenges : The bicyclic ether moiety likely requires specialized precursors (e.g., 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-ol), increasing synthetic complexity compared to the acetamido group in Compound 4.

Hypothesized Advantages of the Target Compound:

  • Improved Binding Affinity : The bicyclic ether may mimic natural substrates in enzymatic reactions.
  • Tunable Reactivity : The allyl group offers a handle for covalent modification or prodrug strategies.

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